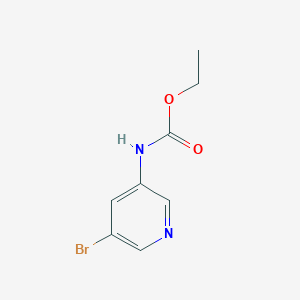

Ethyl (5-bromopyridin-3-yl)carbamate

Description

Historical Context of Pyridine (B92270) and Carbamate (B1207046) Chemistry in Synthetic Organic Research

The foundational chemistry of both pyridines and carbamates has a rich history, paving the way for the development of complex molecules like Ethyl (5-bromopyridin-3-yl)carbamate.

Pyridine Chemistry: Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil. slideserve.com Initially, the primary source of pyridine was coal tar, which contained it in very small amounts (around 0.1%), making the extraction process inefficient. wikipedia.org The correct structure was proposed independently by Körner and Dewar in the late 1860s. slideserve.com The first laboratory synthesis was achieved by Sir William Ramsay in 1876, who combined acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube furnace. wikipedia.org More practical and foundational synthetic methods soon followed, most notably the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924. wikipedia.org The Hantzsch method involves the condensation of a β-keto ester, an aldehyde, and ammonia, while the Chichibabin reaction uses aldehydes and ammonia. wikipedia.orgwikipedia.org The growing demand for pyridine derivatives in the 1940s, particularly for the production of latex and pharmaceuticals, spurred the development of industrial-scale synthetic processes, moving away from the reliance on coal tar. slideserve.com Today, pyridine and its derivatives are indispensable scaffolds in medicinal chemistry and materials science. nih.gov

Carbamate Chemistry: Carbamates are a class of organic compounds derived from the unstable carbamic acid (NH₂COOH). The carbamate functional group (-NHCOO-) can be considered a hybrid of an amide and an ester. Historically, the synthesis of carbamates often involved hazardous reagents like phosgene (B1210022) and its derivatives or isocyanates. nih.govacs.org However, significant progress has been made in developing safer and more environmentally benign synthetic routes, with many modern methods utilizing carbon dioxide as a C1 source. nih.gov Carbamates have long been recognized for their utility in organic synthesis, most prominently as protecting groups for amines in peptide synthesis; the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are classic examples. masterorganicchemistry.comnih.gov Beyond their role as protecting groups, carbamates are integral structural motifs in a vast number of pharmaceuticals and agrochemicals. nih.govresearchgate.net Furthermore, the carbamate group has been extensively developed as a powerful directing group in organic synthesis, facilitating the selective C-H activation and functionalization of aromatic rings. magtech.com.cnnih.govacs.orgacs.org

Significance of this compound within Contemporary Chemical Synthesis

This compound is not typically an end-product but rather a strategic intermediate or building block in multi-step synthetic sequences. Its significance lies in the orthogonal reactivity of its two key functional components: the bromo-substituted pyridine ring and the ethyl carbamate group.

The Bromopyridine Moiety: The bromine atom on the pyridine ring, specifically at the 5-position, serves as a versatile synthetic handle. It is ideally positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the bromine atom can be readily substituted using:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. nih.gov

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds.

Sonogashira Coupling: Reacting with terminal alkynes to install alkynyl groups.

Heck Coupling: Forming carbon-carbon bonds with alkenes. This reactivity allows chemists to use this compound as a scaffold, introducing diverse substituents at the 5-position to build libraries of related compounds for screening purposes, particularly in drug discovery. dntb.gov.ua

The Ethyl Carbamate Group: The ethyl carbamate group at the 3-position serves primarily as a protected form of an amino group. The carbamate is generally stable to many reaction conditions, including those often employed for cross-coupling on the brominated site. masterorganicchemistry.com This stability is crucial for synthetic planning. Following the modification of the pyridine ring via the bromo group, the carbamate can be hydrolyzed under acidic or basic conditions to reveal the free 3-amino group. nih.gov This primary amine is a key nucleophilic site for subsequent reactions, such as amide bond formation, alkylation, or the construction of new heterocyclic rings. Additionally, the carbamate itself can act as a directing group, influencing the regioselectivity of further electrophilic substitution reactions on the pyridine ring. magtech.com.cn

The combination of these two features in a single molecule makes this compound a valuable and efficient precursor for creating highly substituted and functionalized pyridine derivatives.

Overview of Research Trajectories for Halogenated Pyridine Carbamates

The broader class of halogenated pyridine carbamates, to which this compound belongs, is a focal point of significant research, primarily driven by the demands of drug discovery and medicinal chemistry.

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net The introduction of a halogen atom (such as fluorine, chlorine, or bromine) onto this scaffold has profound effects on the molecule's properties. Halogens can modulate electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The presence of a halogen provides a crucial point for chemical diversification through cross-coupling reactions, enabling the late-stage functionalization of complex molecules. This strategy is invaluable for structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its therapeutic properties.

The carbamate moiety further enhances the utility of these building blocks. The carbamate group is known for its proteolytic stability and its ability to participate in hydrogen bonding interactions with protein targets like enzymes and receptors. nih.govresearchgate.net In many drug candidates, the carbamate functional group is a key part of the pharmacophore responsible for biological activity.

Current and future research trajectories for halogenated pyridine carbamates focus on several key areas:

Development of Novel Therapeutics: These compounds serve as key intermediates in the synthesis of targeted therapies, including kinase inhibitors for oncology, antivirals, and agents targeting central nervous system disorders. bcrcp.ac.in

New Synthetic Methodologies: There is ongoing research into more efficient and selective methods for the halogenation of pyridine rings and for the functionalization of the resulting halopyridines.

Combinatorial Chemistry and Library Synthesis: The modular nature of halogenated pyridine carbamates makes them ideal for use in high-throughput synthesis to generate large libraries of diverse compounds for biological screening.

Bioisosteric Replacement: The pyridone scaffold, which can be accessed from pyridine precursors, is often used as a bioisostere for phenyl rings or amides in drug design to improve properties like solubility and metabolic stability. researchgate.net

In essence, the strategic combination of a halogen atom and a carbamate group on a pyridine core creates a powerful and versatile platform for the discovery and development of new functional molecules.

Compound Index

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl N-(5-bromopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-3-6(9)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDDTLTJVTQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Ethyl 5 Bromopyridin 3 Yl Carbamate

Established Synthetic Pathways for Ethyl (5-bromopyridin-3-yl)carbamate

The formation of the carbamate (B1207046) linkage in this compound is typically achieved through the reaction of an amine with a suitable carbonylating agent. The most common and well-established methods are detailed below.

Nucleophilic Acylation Approaches Utilizing 5-bromopyridin-3-amine and Ethyl Chloroformate

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acylation of 5-bromopyridin-3-amine with ethyl chloroformate. This reaction involves the attack of the nucleophilic amino group of the pyridine (B92270) derivative on the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.

The general reaction is as follows:

5-bromopyridin-3-amine + Ethyl Chloroformate → this compound + HCl

Commonly used bases for this transformation include tertiary amines such as triethylamine (B128534) and diisopropylethylamine, or inorganic bases like potassium carbonate. The choice of solvent is also crucial and can significantly impact the reaction rate and yield.

Table 1: Representative Conditions for Nucleophilic Acylation

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

|---|---|---|---|---|

| Triethylamine | Dichloromethane (B109758) (DCM) | 0 to rt | 2-4 | ~90 |

| Pyridine | Tetrahydrofuran (THF) | rt | 3-5 | ~85 |

| Potassium Carbonate | Acetonitrile (B52724) | rt to 50 | 4-6 | ~88 |

| Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to rt | 2-3 | ~92 |

Alternative Synthetic Strategies for Carbamate Formation

While the use of ethyl chloroformate is prevalent, concerns over its toxicity and handling have prompted the exploration of alternative reagents for carbamate synthesis. These methods often involve different activating agents or carbonyl sources.

One notable alternative is the use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable alcohol (in this case, ethanol) and a catalyst. However, this method is more commonly used for the introduction of a Boc protecting group and may require optimization for the formation of an ethyl carbamate.

Another approach involves the use of carbonyl diimidazole (CDI) . The amine first reacts with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with ethanol (B145695) to yield the desired carbamate. This method is often mild and avoids the formation of acidic byproducts.

The Curtius rearrangement of a corresponding acyl azide (B81097) in the presence of ethanol can also be employed. This involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then trapped by ethanol to form the carbamate.

More recently, methods utilizing carbon dioxide (CO₂) as a C1 source have gained attention as a greener alternative. In this approach, the amine reacts with CO₂ to form a carbamic acid intermediate, which is then alkylated with an ethylating agent.

Process Optimization in this compound Synthesis

To enhance the industrial applicability of the synthesis of this compound, rigorous process optimization is essential. This involves a systematic evaluation of various reaction parameters to identify conditions that afford the highest yield and purity in the most efficient and cost-effective manner.

Solvent System Evaluation and Selection

The choice of solvent can profoundly influence the reaction rate, yield, and ease of product isolation. A range of solvents with varying polarities and boiling points are typically screened.

Table 2: Effect of Solvent on Reaction Yield

| Solvent | Dielectric Constant | Typical Yield (%) | Remarks |

|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | 90-95 | Good solubility of reactants, easy removal. |

| Tetrahydrofuran (THF) | 7.6 | 85-90 | Good solubility, but can be prone to side reactions with strong bases. |

| Acetonitrile | 37.5 | 88-92 | Higher polarity can accelerate the reaction, but may require higher temperatures for completion. |

| Toluene (B28343) | 2.4 | 75-80 | Lower yield, often requires heating. |

| Ethyl Acetate (B1210297) | 6.0 | 80-85 | Greener solvent alternative, moderate yields. |

Based on these evaluations, dichloromethane (DCM) often emerges as the preferred solvent due to the high yields and ease of workup.

Catalyst and Reagent Stoichiometry Optimization

The stoichiometry of the reagents, particularly the base and ethyl chloroformate, is a critical parameter to optimize. An excess of ethyl chloroformate can lead to the formation of impurities, while an insufficient amount will result in incomplete conversion of the starting amine. Similarly, the amount of base needs to be carefully controlled to ensure complete neutralization of the generated HCl without promoting side reactions.

Typically, a slight excess of ethyl chloroformate (1.1-1.3 equivalents) and the base (1.2-1.5 equivalents) relative to the 5-bromopyridin-3-amine is found to be optimal. While this reaction does not typically require a catalyst, in some cases, the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been reported to accelerate the reaction, especially with less reactive amines.

Reaction Condition Profiling (Temperature, Pressure, Time)

The reaction conditions, including temperature, pressure, and reaction time, are interconnected and must be optimized in concert.

Temperature: The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature. In some solvent systems, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

Pressure: This reaction is typically carried out at atmospheric pressure.

Time: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. Reaction times typically range from 2 to 6 hours, depending on the specific conditions employed. Prolonged reaction times can sometimes lead to the formation of degradation products.

Table 3: Summary of Optimized Reaction Parameters

| Parameter | Optimized Range/Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Diisopropylethylamine (DIPEA) |

| Ethyl Chloroformate (equiv.) | 1.2 |

| Base (equiv.) | 1.3 |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-3 hours |

Purification Techniques and Yield Enhancement in this compound Production

The isolation and purification of this compound from crude reaction mixtures are paramount to ensure its suitability for subsequent synthetic steps. The primary methods employed are recrystallization and column chromatography, often used in conjunction to achieve the desired level of purity. Concurrently, enhancing the reaction yield through strategic optimization of the synthetic route is a key focus for efficient production.

Recrystallization

Recrystallization is a widely utilized technique for the purification of solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures. For this compound, a common approach involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, inducing the crystallization of the purified compound.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities should either be highly soluble or insoluble at all temperatures. Mixed solvent systems are often employed to achieve the desired solubility characteristics. For instance, a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can be fine-tuned to induce crystallization.

While specific data for this compound is not extensively detailed in publicly available literature, general principles for the purification of similar carbamate compounds suggest the use of solvent systems like acetone-water or ethyl acetate-hexane mixtures. The process typically involves dissolving the crude material in a minimal amount of the hot solvent mixture and then cooling it slowly to allow for the formation of well-defined crystals. The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried.

Table 1: Illustrative Recrystallization Parameters for Carbamate Compounds

| Solvent System | Temperature Profile | Expected Outcome |

|---|---|---|

| Acetone-Water | Dissolution at reflux, followed by slow cooling to 0-5 °C. | Removal of more polar impurities. |

| Ethyl Acetate-Hexane | Dissolution in hot ethyl acetate, followed by the gradual addition of hexane (B92381) until turbidity, then cooling. | Removal of less polar impurities. |

| Ethanol | Dissolution in hot ethanol, followed by cooling. | General purpose purification. |

Column Chromatography

For instances where recrystallization does not provide adequate purity, or for the separation of closely related impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

For the purification of this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a common approach. The selection of the mobile phase, or eluent, is crucial for achieving effective separation. A mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate, is typically used. The polarity of the eluent is carefully optimized to ensure that the target compound moves through the column at an appropriate rate, allowing for its separation from impurities.

The progress of the separation is monitored using techniques like thin-layer chromatography (TLC). Fractions of the eluent are collected as they exit the column, and those containing the pure product are combined and the solvent evaporated to yield the purified this compound.

Table 2: Typical Column Chromatography Conditions for Pyridinyl Carbamates

| Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Detection Method |

|---|---|---|---|

| Silica Gel | Hexane-Ethyl Acetate gradient (e.g., 9:1 to 7:3) | Gradient | Thin-Layer Chromatography (TLC) with UV visualization |

| Alumina | Dichloromethane-Methanol gradient | Gradient | TLC with UV visualization |

Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective in its synthesis. This is achieved by optimizing various parameters of the synthetic route, which typically involves the reaction of 3-amino-5-bromopyridine (B85033) with an ethyl chloroformate or a similar acylating agent.

Key factors influencing the yield include:

Reaction Temperature: The temperature at which the reaction is conducted can significantly impact the reaction rate and the formation of side products. Careful control of the temperature profile is essential.

Reaction Time: Allowing the reaction to proceed for an optimal duration ensures maximum conversion of the starting materials to the desired product without significant degradation or side reactions.

Stoichiometry of Reactants: The molar ratio of the reactants, particularly the acylating agent relative to the amine, can affect the yield. Using a slight excess of one reactant may be necessary to drive the reaction to completion.

Choice of Base: The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The nature and amount of the base can influence the reaction's efficiency.

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction kinetics. An inert solvent that facilitates the reaction is typically chosen.

Reaction Mechanisms and Kinetics of Ethyl 5 Bromopyridin 3 Yl Carbamate

Mechanistic Investigations of Carbamate (B1207046) Bond Formation in Pyridine (B92270) Systems

The formation of the carbamate bond in ethyl (5-bromopyridin-3-yl)carbamate, typically synthesized from 3-amino-5-bromopyridine (B85033) and ethyl chloroformate, proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate.

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino-5-bromopyridine attacks the carbonyl carbon of ethyl chloroformate. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be another molecule of the aminopyridine or an added non-nucleophilic base (like triethylamine), removes a proton from the nitrogen atom. This step neutralizes the resulting carbamate product.

The rate-limiting step in carbamate formation with weakly basic amines, such as aminopyridines, typically involves the carbon-nitrogen bond formation and cleavage. researchgate.net For more basic amines, proton transfer can become the rate-limiting step. researchgate.net The reaction of amines with carbon dioxide to form carbamates follows a rate law that includes both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net In some cases, the formation of a zwitterionic intermediate is proposed, where an amino-functionalized molecule acts as a weak base. researchgate.nethelsinki.firsc.org

Bromine Reactivity Studies on the Pyridine Ring of this compound

The bromine atom on the pyridine ring of this compound is a versatile functional group that can participate in various cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. nih.govwwjmrd.com this compound can react with a variety of organoboron reagents (boronic acids or esters) to introduce new aryl or vinyl substituents at the 5-position of the pyridine ring. The generally accepted catalytic cycle involves three main steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. acs.orglibretexts.org The use of bulky, electron-donating phosphine (B1218219) ligands on the palladium catalyst can enhance the reactivity, particularly for less reactive bromides. nih.govacs.org

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of more complex amine derivatives. The bromine atom of this compound can be substituted by a primary or secondary amine in the presence of a palladium catalyst and a base. Challenges in the amination of 3-bromo-2-aminopyridines include potential chelation of the palladium by the pyridine nitrogen and the proximal amino group, which can hinder the reaction. nih.gov The choice of ligand is crucial for overcoming these challenges. nih.gov

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would allow for the introduction of an alkynyl group at the 5-position of the pyridine ring. Studies on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine have shown that this method is effective for creating alkynyl-substituted pyridines. soton.ac.uk

Carbonylative Cross-Coupling: In this variation of the Suzuki coupling, carbon monoxide is introduced to form a ketone linkage. The carbonylative Suzuki cross-coupling of 2-bromopyridine (B144113) with various boronic acids has been successfully carried out using palladium/N-heterocyclic carbene complexes as catalysts. researchgate.net

Table 1: Overview of Cross-Coupling Reactions for this compound

| Reaction | Reactant | Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd Catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Base | C-N |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu Co-catalyst, Base | C-C (alkynyl) |

| Carbonylative Cross-Coupling | Organoboron Reagent, CO | Pd Catalyst, Base | C-C (carbonyl) |

Kinetic Profiling of Key Synthetic Steps Involving this compound

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For the synthesis and subsequent reactions of this compound, kinetic profiling helps in optimizing reaction conditions and understanding the factors that influence reaction rates.

Kinetics of Carbamate Formation: The rate of carbamate formation from amines and carbon dioxide is described by the equation: rate = k_amine[R₂NH][CO₂] + k'_amine[R₂NH][OH⁻][CO₂], where the two terms represent the uncatalyzed and hydroxide-catalyzed pathways, respectively. researchgate.net For the reaction of amines with pKs ranging from -1.05 to approximately 5, the second-order rate constants for hydrogen ion-catalyzed decarboxylation follow a Brønsted relationship. researchgate.netresearchgate.net However, for more basic amines, the rates are largely independent of basicity. researchgate.netresearchgate.net

Kinetics of Suzuki-Miyaura Coupling: The kinetics of the Suzuki-Miyaura reaction are complex and depend on several factors, including the nature of the substrate, the catalyst, the ligand, the base, and the solvent. Kinetic studies have shown that the reductive elimination step follows first-order kinetics, indicating that the rate depends only on the concentration of the palladium complex after transmetalation. libretexts.org Mechanistic studies on the transmetalation step of a Suzuki-Miyaura reaction involving bromopyridines have led to the identification of a transient intermediate, a boronate ligand coordinated to the palladium center. researchgate.net

Stability and Degradation Pathway Analysis of this compound (Chemical Perspective)

The stability of this compound under various conditions is crucial for its handling, storage, and application. Degradation can occur through thermal, oxidative, reductive, and photolytic pathways.

The thermal decomposition of carbamates can proceed through several pathways, including elimination to form an amine, carbon dioxide, and an alkene, or dissociation into an isocyanate and an alcohol. researchgate.net The thermal stability of carbamates is highly dependent on their structure. researchgate.net For example, ethyl N-methyl-N-phenylcarbamate decomposes in the gas phase between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene (B1197577) in a quantitative, first-order reaction. researchgate.net The decomposition kinetics of 1-aryl-1-methylethyl N-arylcarbamates in various solvents have been studied, and the rate constants correlate with σ+ constants, indicating a polar reaction mechanism with a significant degree of carbocation formation in the transition state. rsc.orgrsc.org

Table 2: Thermal Decomposition Products of Related Carbamates

| Carbamate Structure | Decomposition Pathway | Products |

|---|---|---|

| Ethyl N-Alkyl-N-Arylcarbamate | Elimination | N-Alkyl-N-Arylamine, CO₂, Alkene |

| Tertiary Alkyl Carbamate | Elimination | Amine, CO₂, Alkene |

| Aryl Carbamate | Dissociation | Isocyanate, Alcohol |

The pyridine ring and the carbamate functional group exhibit different susceptibilities to oxidation and reduction. The stability of electrolytes and additives in lithium-ion batteries, which often contain carbamate-like structures, is assessed through cyclic voltammetry and quantum chemistry calculations to predict their oxidation and reduction potentials. researchgate.netmdpi.com

Oxidative Stability: The pyridine ring is generally resistant to oxidation. However, strong oxidizing agents can lead to the formation of N-oxides or ring-opened products. The carbamate group can also be susceptible to oxidation, potentially leading to cleavage of the C-O or N-C bonds.

Reductive Stability: The bromine atom on the pyridine ring can be removed through reductive dehalogenation. This can be achieved using various reducing agents or through electrochemical reduction. The pyridine ring itself can be reduced under certain conditions, although this typically requires harsh conditions. The development of bromide-mediated silane (B1218182) oxidation as a counter-electrode process in nonaqueous electrochemical reductions highlights a practical approach to managing redox reactions. nih.gov Furthermore, borohydride (B1222165) oxidation has been demonstrated as a viable alternative to sacrificial anodes in electroreductive organic synthesis. dtu.dknih.gov

Exposure to ultraviolet (UV) light can induce the degradation of pyridine and its derivatives. nih.govnih.gov The photolytic degradation of pyridine can be accelerated when coupled with biodegradation. nih.gov The primary product of pyridine photolysis can be succinic acid, which can then be further biodegraded. nih.gov

The carbamate linkage can also undergo photolytic cleavage. Studies on p-pyridinyl oxime carbamates have shown that they can undergo homolysis of the N–O bond upon irradiation, leading to the release of amines and the formation of radicals. nih.gov These radicals can then participate in further reactions, such as DNA cleavage. nih.gov The photocatalytic degradation of pyridine using semiconductor materials like zinc oxide (ZnO) has also been investigated. mdpi.comespublisher.com Irradiation of ZnO generates electron-hole pairs, leading to the formation of reactive oxygen species that can degrade pyridine. espublisher.com The efficiency of this process is influenced by factors such as pH, pyridine concentration, and the amount of catalyst. mdpi.com

Derivatization and Synthetic Transformations of Ethyl 5 Bromopyridin 3 Yl Carbamate

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 5-position of the pyridine (B92270) ring serves as a versatile handle for the introduction of various aryl, heteroaryl, and alkynyl substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Derivatization

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. While specific studies on the Suzuki-Miyaura coupling of Ethyl (5-bromopyridin-3-yl)carbamate are not extensively documented in publicly available literature, the reactivity of similar bromopyridine derivatives suggests its high potential in this transformation. For instance, the related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, has been successfully coupled with various arylboronic acids. This suggests that the ethyl carbamate (B1207046) group would be well-tolerated under typical Suzuki-Miyaura conditions.

The general reaction scheme involves the coupling of the bromopyridine with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Bromopyridine Derivatives

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/H₂O | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 85-95 |

Note: The data in this table is illustrative and based on reactions with similar bromopyridine substrates. Specific yields for this compound may vary.

Sonogashira Coupling for Alkynyl Derivatization

The Sonogashira coupling provides a reliable method for the synthesis of aryl and heteroaryl alkynes by reacting an aryl or heteroaryl halide with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction is highly versatile and tolerates a wide range of functional groups.

For this compound, the Sonogashira coupling would enable the introduction of various alkynyl groups at the 5-position of the pyridine ring, leading to the formation of valuable precursors for further synthetic transformations. Studies on the Sonogashira coupling of other 3-bromopyridine (B30812) derivatives have demonstrated the feasibility of this reaction. sciforum.net

Table 2: Typical Conditions for Sonogashira Coupling of Bromopyridines

| Entry | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | 80-90 |

Note: This data is representative of Sonogashira reactions on analogous bromopyridine systems.

Negishi and Stille Coupling Strategies

The Negishi and Stille couplings offer alternative powerful methods for the formation of carbon-carbon bonds, each with its own advantages. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.govrsc.org The Stille reaction, on the other hand, employs organotin reagents, which are stable and can be prepared with a wide variety of functional groups. wikipedia.orgnih.gov

Modifications of the Carbamate Moiety

The ethyl carbamate group in this compound provides another site for synthetic modification, allowing for the alteration of the compound's properties and the introduction of new functionalities.

Hydrolysis and Transamidation Reactions

The hydrolysis of the ethyl carbamate group can be achieved under acidic or basic conditions to yield 5-bromopyridin-3-amine. libretexts.orgrsc.orgchemguide.co.uk This transformation is valuable as it unmasks a primary amine group, which can then be used for a variety of subsequent reactions, such as diazotization, acylation, or alkylation.

Table 3: General Conditions for Carbamate Hydrolysis

| Condition | Reagents | Solvent | Temperature |

|---|---|---|---|

| Acidic | HCl or H₂SO₄ | Water/Alcohol | Reflux |

Transamidation offers a direct method to convert the ethyl carbamate into other amides or ureas without proceeding through the free amine. researchgate.netnih.gov This can be achieved by heating the carbamate with a high-boiling point amine, often in the presence of a catalyst. This reaction is particularly useful for introducing a variety of N-substituents directly onto the pyridine ring.

N-Alkylation and Acylation of the Carbamate Nitrogen

The nitrogen atom of the carbamate group can be further functionalized through N-alkylation and N-acylation reactions. N-alkylation can be performed using alkyl halides in the presence of a base. researchgate.netnih.gov This reaction introduces an alkyl group onto the carbamate nitrogen, leading to the formation of a tertiary carbamate.

N-acylation of the carbamate nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a Lewis acid or a base catalyst. semanticscholar.orgresearchgate.net This reaction results in the formation of an N-acylcarbamate, which can serve as a useful intermediate in organic synthesis.

Table 4: Representative Conditions for N-Alkylation and N-Acylation of Carbamates

| Transformation | Reagent | Catalyst/Base | Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl halide | NaH, K₂CO₃ | DMF, THF |

This compound is a versatile synthetic intermediate that allows for a wide range of chemical transformations. The strategic manipulation of the bromine atom through various cross-coupling reactions provides access to a vast library of 5-substituted-3-aminopyridine derivatives. Concurrently, the carbamate moiety can be modified through hydrolysis, transamidation, N-alkylation, and N-acylation, further expanding the molecular diversity that can be achieved from this single starting material. The derivatization of this compound holds significant potential for the discovery of new chemical entities with applications in medicinal chemistry, materials science, and agrochemicals.

Functionalization of the Pyridine Ring (Beyond Bromine)

The pyridine ring of this compound presents a unique electronic landscape for further functionalization. The interplay between the electron-withdrawing bromine atom and the directing capabilities of the carbamate group dictates the regioselectivity of subsequent transformations.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. kochi-tech.ac.jpwikipedia.org The carbamate group is recognized as a potent directed metalation group (DMG), capable of directing deprotonation to the adjacent ortho position. uwindsor.caorganic-chemistry.org In the case of this compound, the carbamate group at the 3-position can direct lithiation to either the C-2 or C-4 position.

The general principle of DoM involves the coordination of an organolithium reagent, such as n-butyllithium or s-butyllithium, to the heteroatom of the DMG. This proximity effect facilitates the abstraction of a proton from the ortho position, generating a highly reactive organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.org

For 3-substituted pyridines, the general rule for DoM dictates that a substituent at the C-3 position will direct metalation to the C-4 position. uwindsor.ca This preference is attributed to the electronic and steric environment of the pyridine ring. Therefore, it is anticipated that the treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), would predominantly lead to metalation at the C-4 position. The use of lithium amide bases is often preferred for pyridine systems to minimize nucleophilic addition to the pyridine ring, a potential side reaction with alkyllithiums. uwindsor.ca

Subsequent reaction of the resulting 4-lithiated species with an electrophile would yield a 3,4,5-trisubstituted pyridine derivative. The table below illustrates potential transformations based on this strategy.

| Electrophile | Reagent Example | Expected Product at C-4 |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | Hydroxyphenylmethyl |

| Ketone | Acetone ((CH₃)₂CO) | 2-Hydroxyprop-2-yl |

| Carbon Dioxide | CO₂ (gas) | Carboxylic acid |

| Disulfide | Dimethyl disulfide ((CH₃S)₂) | Methylthio |

It is important to note that while the carbamate is a strong DMG, the presence of the bromine atom at the 5-position might influence the regioselectivity and reactivity of the DoM reaction. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, would be crucial to achieve high yields and selectivity.

Electrophilic Aromatic Substitution Limitations and Potentials

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-deficient nature of the heterocycle. youtube.com The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. However, the substituents present on the pyridine ring of this compound play a crucial role in modulating its reactivity and directing the incoming electrophile.

The amino group of the carbamate, after initial interaction with the electrophile, is an activating, ortho-, para-directing group. Conversely, the bromine atom is a deactivating but ortho-, para-directing group. In the context of the 3,5-substituted pyridine ring, the positions available for substitution are C-2, C-4, and C-6.

Considering the directing effects of both the carbamate (at C-3) and the bromine (at C-5), potential sites for electrophilic attack are:

C-2 position: Ortho to the carbamate group.

C-4 position: Ortho to the carbamate group and ortho to the bromine atom.

C-6 position: Ortho to the bromine atom.

For instance, bromination of a 2-acylaminopyridine typically yields the 5-bromo derivative, indicating the directing power of the acylated amino group. google.com In our substrate, with the 5-position already occupied by bromine, further bromination would be challenging. Nitration, another common EAS reaction, would likely require forcing conditions, and the regioselectivity would be difficult to predict without experimental data.

The potential for EAS on this compound remains an area for further investigation. The development of milder catalytic systems for electrophilic substitution on deactivated pyridines could unlock the potential for selective functionalization at the C-2, C-4, or C-6 positions.

Development of Novel Analogues and Derivatives from this compound

The synthetic handles present on this compound, namely the bromine atom and the carbamate functional group, provide a rich platform for the development of novel analogues and derivatives with potential applications in medicinal chemistry and materials science. 3-Amino-5-bromopyridine (B85033), the precursor to the title compound, is a known building block in the synthesis of biologically active molecules, including potential anti-cancer and neurological disorder treatments. chemimpex.com

The bromine atom at the C-5 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a wide variety of aryl, heteroaryl, alkynyl, and amino moieties at this position.

The following table outlines some of the potential novel analogues that can be synthesized from this compound via cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Resulting Functional Group at C-5 |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Alkyl, Aryl, Vinyl |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Substituted Amino |

Furthermore, the ethyl carbamate group can be hydrolyzed to the corresponding 3-aminopyridine (B143674) derivative. This primary amine can then serve as a handle for a plethora of derivatization reactions, including acylation, sulfonylation, and reductive amination, to introduce diverse functionalities.

The combination of functionalization at the C-5 position via cross-coupling and subsequent modification of the 3-amino group allows for the generation of a vast library of novel compounds. This combinatorial approach is highly valuable in drug discovery programs for the exploration of structure-activity relationships (SAR). For example, the synthesis of various substituted indolizine-1-carboxylates has been achieved from substituted pyridinium (B92312) bromides, showcasing the utility of functionalized pyridines in constructing more complex heterocyclic systems. researchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies for Ethyl 5 Bromopyridin 3 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl (5-bromopyridin-3-yl)carbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the assembly of the molecular framework.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the splitting pattern (multiplicity) arises from the spin-spin coupling with neighboring protons, providing information on the connectivity of the atoms.

The expected signals in the ¹H NMR spectrum would include a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, characteristic of an ethyl ester moiety. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants influenced by the positions of the bromo and carbamate (B1207046) substituents. The N-H proton of the carbamate group would typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.3 | Triplet (t) | ~7.1 |

| CH₂ (ethyl) | ~4.2 | Quartet (q) | ~7.1 |

| Pyridine-H | ~7.5 - 8.5 | Multiplet (m) | - |

| NH (carbamate) | Variable | Broad Singlet (br s) | - |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are dependent on the hybridization and chemical environment of the carbon atoms.

The spectrum would be expected to show signals for the two carbons of the ethyl group, the carbonyl carbon of the carbamate, and the five carbons of the pyridine ring. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift, as would the carbons adjacent to the nitrogen atom in the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~62 |

| C=O (carbamate) | ~154 |

| C-Br (pyridine) | ~118 |

| Pyridine Carbons | ~120 - 150 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, confirming the connectivity between the methyl and methylene protons of the ethyl group and the relationships between the protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. eurl-pesticides.eu In the analysis of this compound, LC-MS can be used to determine the purity of a sample and to confirm its molecular weight. The compound is first passed through an LC column to separate it from any impurities, and the eluent is then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula (C₈H₉BrN₂O₂), the molecular formula can be confirmed with a high degree of confidence. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques would provide a characteristic fingerprint, confirming the presence of its key structural features.

The primary functional groups expected to yield distinct vibrational bands are the carbamate group (N-H, C=O, C-O) and the substituted pyridine ring (C-H, C=C, C-N, C-Br). The expected vibrational frequencies for these groups are summarized in the table below, based on established spectroscopic data for similar compounds.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (carbamate) | Stretching | 3400-3200 | Medium-Strong (IR) |

| C-H (aromatic) | Stretching | 3100-3000 | Medium (IR, Raman) |

| C-H (aliphatic) | Stretching | 3000-2850 | Medium (IR, Raman) |

| C=O (carbamate) | Stretching | 1730-1700 | Strong (IR) |

| C=C, C=N (pyridine ring) | Stretching | 1600-1450 | Medium-Strong (IR, Raman) |

| N-H (carbamate) | Bending | 1550-1500 | Medium (IR) |

| C-O (carbamate) | Stretching | 1250-1200 | Strong (IR) |

| C-N (carbamate/pyridine) | Stretching | 1300-1100 | Medium (IR, Raman) |

| C-Br | Stretching | 650-550 | Medium-Strong (IR, Raman) |

In an experimental setting, the IR spectrum would likely show a prominent carbonyl (C=O) absorption around 1700-1730 cm⁻¹, characteristic of the carbamate ester. Additionally, a broad N-H stretching band would be expected in the region of 3200-3400 cm⁻¹. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br bond, which may be weak in the IR spectrum. The combination of both techniques provides a more complete vibrational profile of the molecule.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported in publicly available databases, a hypothetical analysis would involve irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. Key structural parameters that would be elucidated are presented in the table below.

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Expected Information | Significance |

| Crystal System & Space Group | Details of the crystal lattice symmetry | Fundamental crystallographic information. |

| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the size and shape of the repeating unit. |

| Bond Lengths | e.g., C=O, C-N, C-Br, C-O | Confirms the covalent structure and can indicate bond order. |

| Bond Angles | e.g., O=C-N, C-N-C, C-C-Br | Defines the geometry around each atom. |

| Torsion Angles | Defines the conformation of flexible parts (e.g., ethyl group) | Reveals the molecule's 3D shape in the solid state. |

| Intermolecular Interactions | Hydrogen bonds (e.g., N-H···O=C), π-stacking | Explains the packing of molecules in the crystal lattice. |

The carbamate group's planarity and the orientation of the ethyl chain relative to the pyridine ring would be of particular interest. Hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another is a likely intermolecular interaction that would influence the crystal packing.

Chromatographic Purity Assessment Techniques

Chromatographic methods are essential for determining the purity of chemical compounds by separating them from potential impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol).

The development of a robust HPLC method would involve optimizing several parameters to achieve good resolution between the main peak and any impurity peaks.

Table 3: Parameters for HPLC Method Development for this compound

| Parameter | Typical Conditions/Options | Purpose |

| Stationary Phase | C18, C8, Phenyl-Hexyl | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) or acid (e.g., formic, trifluoroacetic) | To control retention time and peak shape. |

| Elution Mode | Isocratic (constant mobile phase composition) or Gradient (varying composition) | Gradient elution is often used to separate compounds with a wide range of polarities. |

| Flow Rate | 0.8 - 1.5 mL/min | Influences analysis time and column efficiency. |

| Column Temperature | 25 - 40 °C | Affects retention time and peak shape. |

| Detection Wavelength | UV detection, likely around 254 nm or a wavelength of maximum absorbance for the pyridine ring. | To monitor the elution of the compound and impurities. |

A validated HPLC method would be able to accurately and precisely quantify the purity of this compound, typically expressed as a percentage of the total peak area.

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. The viability of using GC for this compound would depend on its thermal stability and volatility. Carbamates can sometimes undergo thermal degradation in the hot GC injector port.

Should the compound be sufficiently stable, a GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). A flame ionization detector (FID) would be a suitable detector due to its general sensitivity to organic compounds. If greater sensitivity and structural information on impurities are needed, a mass spectrometer (MS) could be used as the detector (GC-MS).

Table 4: Considerations for GC Analysis of this compound

| Parameter | Consideration | Implication |

| Thermal Stability | Must be stable at the temperatures of the injector and column. | Degradation can lead to inaccurate purity assessment and the appearance of artifact peaks. |

| Volatility | Must be sufficiently volatile to be carried by the carrier gas. | High boiling point compounds may require high oven temperatures. |

| Injector Temperature | Needs to be high enough for volatilization but low enough to prevent degradation. | Optimization is critical for accurate analysis. |

| Column Stationary Phase | A non-polar to mid-polarity phase would be a typical starting point. | Choice of phase affects the separation of impurities. |

| Detector | FID for general purity; MS for impurity identification. | The detector choice depends on the analytical goal. |

Computational and Theoretical Chemistry Studies of Ethyl 5 Bromopyridin 3 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules.

Molecular Modeling and Conformation Analysis

The three-dimensional shape of a molecule is critical to its function and interactions. The carbamate (B1207046) group is known for its conformational flexibility, particularly the potential for rotation around the C-N bond, leading to syn and anti conformers. nih.gov Molecular modeling of Ethyl (5-bromopyridin-3-yl)carbamate would involve systematically exploring its potential energy surface to identify stable conformers and the energy barriers between them. This analysis would clarify which shapes the molecule is likely to adopt under various conditions, influencing its biological activity and physical properties. While studies exist for other carbamates, this specific analysis for the title compound is absent from the literature.

Prediction of Spectroscopic Parameters

Computational chemistry is frequently used to predict spectroscopic data, which aids in the interpretation of experimental spectra. For this compound, theoretical calculations could provide:

NMR Spectra: Prediction of ¹H and ¹³C chemical shifts.

IR Spectra: Calculation of vibrational frequencies to help assign experimental IR absorption bands.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict electronic transition energies and wavelengths.

This data would be instrumental in confirming the structure and purity of synthesized samples. While general principles are well-established, specific predicted spectra for this compound are not available.

Reaction Pathway Elucidation through Computational Chemistry

Understanding how a molecule reacts is key to its application in synthesis or materials science. Computational chemistry can map out entire reaction mechanisms, identifying transition states and calculating activation energies. For this compound, this could involve studying its synthesis, its potential degradation pathways, or its reactions with other molecules. For example, computational studies on palladium-catalyzed carbamate synthesis have provided detailed mechanistic insights, but these have not been applied to this specific pyridine (B92270) derivative. mdpi.com

Applications in Chemical Synthesis and As Research Probes

Ethyl (5-bromopyridin-3-yl)carbamate as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis (Focus on Chemical Methodology)

Precursor in Kinase Inhibitor Scaffolds

Kinase inhibitors are a significant class of therapeutic agents, particularly in oncology, that function by blocking the action of protein kinases. The pyridine (B92270) ring is a common feature in many kinase inhibitor scaffolds, and this compound provides a convenient starting point for their synthesis.

The 3-amino-5-bromopyridine (B85033) core, accessible from the deprotection of this compound, is a versatile precursor for the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These scaffolds are central to the structure of several kinase inhibitors. Synthetic strategies often involve the initial deprotection of the carbamate (B1207046) to yield the free amine. This amine can then undergo condensation and cyclization reactions with various reagents to form the desired pyridopyrimidine ring system. The bromine atom can be subsequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl or other substituent groups, which are often crucial for the inhibitor's binding affinity and selectivity to the target kinase.

While direct patent literature explicitly detailing the use of this compound is not always prevalent, the synthetic routes for numerous kinase inhibitors rely on the closely related 3-amino-5-bromopyridine, for which the title compound is a stable and readily available precursor.

Building Block for Nitrogen-Heterocyclic Compounds

The utility of this compound extends beyond kinase inhibitors to the synthesis of a broader range of nitrogen-heterocyclic compounds. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

The presence of both a nucleophilic site (after deprotection of the amine) and an electrophilic site (the carbon bearing the bromine) allows for a variety of cyclization strategies. For instance, the compound can be a precursor for the synthesis of various fused pyridine systems. The general synthetic approach often involves a reaction at the amine functionality followed by an intramolecular cyclization that utilizes the bromine atom as a leaving group or as a handle for further functionalization prior to cyclization. This versatility makes it a valuable tool for medicinal chemists in the exploration of novel chemical space.

Utility as a Research Tool for Biochemical Pathway Investigations

While direct evidence of this compound being used as a standalone research probe is limited in publicly available literature, its role as a key building block for kinase inhibitors implies its indirect utility in biochemical pathway investigations. The synthesis of libraries of kinase inhibitors, often starting from precursors like this compound, is fundamental to studying the intricacies of signaling pathways.

Exploration of ERK1/2 Inhibition Mechanisms at a Molecular Level

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer. The development of selective ERK1/2 inhibitors is a major focus of cancer research. By synthesizing a series of potential inhibitors derived from this compound with varied substituents, researchers can probe the structure-activity relationships (SAR) for ERK1/2 inhibition. These studies help to elucidate the specific molecular interactions between the inhibitor and the kinase's active site, providing insights into the mechanism of inhibition at a molecular level.

Probing MAPK Pathway Interactions

The broader MAPK pathway involves a cascade of protein kinases. By creating inhibitors with varying selectivity profiles, which can be achieved by modifying the core scaffold derived from this compound, scientists can dissect the roles of different kinases within the pathway. For example, comparing the cellular effects of a highly selective ERK1/2 inhibitor with a less selective one that also targets other kinases in the pathway can help to unravel the complex interplay and feedback mechanisms within the MAPK signaling cascade.

Role in the Synthesis of Agrochemicals and Material Science Compounds

Currently, there is a lack of specific, publicly accessible research or patents detailing the application of this compound in the synthesis of agrochemicals or material science compounds. While bromopyridine derivatives, in general, have found applications in these fields, the specific utility of this particular carbamate remains an area with potential for future exploration. The structural motifs present in the molecule could, in principle, be incorporated into novel pesticides, herbicides, or functional organic materials.

Environmental and Sustainable Chemistry Considerations in the Context of Ethyl 5 Bromopyridin 3 Yl Carbamate

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. In the context of Ethyl (5-bromopyridin-3-yl)carbamate, these principles can be applied to optimize its synthetic pathway, minimizing waste and energy consumption.

A plausible and commonly employed synthetic route to this compound involves a two-step process. The first step is the synthesis of the key intermediate, 3-amino-5-bromopyridine (B85033), followed by its reaction with an acylating agent to form the carbamate (B1207046). A well-established method for the synthesis of 3-amino-5-bromopyridine is the Hofmann rearrangement of 5-bromonicotinamide. The subsequent step involves the reaction of 3-amino-5-bromopyridine with ethyl chloroformate to yield the final product.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product.

Step 1: Synthesis of 3-amino-5-bromopyridine via Hofmann Rearrangement

C₆H₅BrN₂O + Br₂ + 4NaOH → C₅H₅BrN₂ + Na₂CO₃ + 2NaBr + 2H₂O

The atom economy for this step can be calculated using the molecular weights of the desired product and all the reactants.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| 3-amino-5-bromopyridine | C₅H₅BrN₂ | 172.01 |

| Reactants | ||

| 5-bromonicotinamide | C₆H₅BrN₂O | 201.02 |

| Bromine | Br₂ | 159.81 |

| Sodium Hydroxide | NaOH | 40.00 |

Total Mass of Desired Product: 172.01 g/mol

Total Mass of Reactants: 201.02 + 159.81 + 4 * 40.00 = 520.83 g/mol

Atom Economy: (172.01 / 520.83) * 100% = 33.02%

The low atom economy of the Hofmann rearrangement is a significant drawback from a green chemistry perspective, as a substantial portion of the reactant atoms end up in byproducts such as sodium carbonate and sodium bromide.

Step 2: Synthesis of this compound

The reaction of 3-amino-5-bromopyridine with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields the final product.

C₅H₅BrN₂ + C₃H₅ClO₂ + (C₂H₅)₃N → C₈H₉BrN₂O₂ + (C₂H₅)₃N·HCl

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| This compound | C₈H₉BrN₂O₂ | 245.07 |

| Reactants | ||

| 3-amino-5-bromopyridine | C₅H₅BrN₂ | 172.01 |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 |

| Triethylamine (B128534) | (C₂H₅)₃N | 101.19 |

Total Mass of Desired Product: 245.07 g/mol

Total Mass of Reactants: 172.01 + 108.52 + 101.19 = 381.72 g/mol

Atom Economy: (245.07 / 381.72) * 100% = 64.19%

Greener alternatives to the Hofmann rearrangement, such as the Curtius or Lossen rearrangements, might offer improved atom economy. nih.gov For the second step, replacing ethyl chloroformate with less hazardous reagents like dialkyl carbonates in the presence of a suitable catalyst could be a greener approach. researchgate.net The use of carbon dioxide as a C1 source for carbamate synthesis is also an attractive green alternative. rsc.org

Solvents account for a significant portion of the waste generated in the pharmaceutical and specialty chemical industries. ubc.ca Therefore, minimizing solvent use and replacing hazardous solvents with greener alternatives are crucial aspects of sustainable synthesis.

In the described synthetic route for this compound, various organic solvents are likely to be used, such as water and a mixture of THF and tert-butyl methyl ether for extraction in the first step, and a non-polar aprotic solvent like dichloromethane (B109758) or toluene (B28343) in the second step.

Several pharmaceutical companies have developed solvent selection guides to aid chemists in choosing more sustainable options. ubc.cayork.ac.uk These guides typically rank solvents based on their safety, health, and environmental (SHE) impact.

| Solvent Class | Examples | Green Chemistry Consideration |

| Recommended | Water, Ethanol (B145695), Isopropanol, Ethyl acetate (B1210297), 2-Methyltetrahydrofuran (2-MeTHF) | Generally have lower toxicity, are biodegradable, and have a lower environmental impact. Water is a non-flammable, non-toxic, and inexpensive solvent. rsc.org |

| Usable | Toluene, Heptane, Acetonitrile (B52724) | Have some associated hazards but can be used with appropriate controls. Efforts should be made to minimize their use and recycle them. |

| Undesirable/Banned | Dichloromethane, Chloroform, Benzene (B151609), Diethyl ether | These solvents are often toxic, carcinogenic, or have a high environmental impact and should be avoided or replaced wherever possible. ubc.ca |

For the synthesis of this compound, strategies for solvent minimization could include:

Process Intensification: Utilizing techniques like continuous flow chemistry can reduce solvent volumes compared to traditional batch processing.

Solvent Recycling: Implementing distillation and other recovery methods to reuse solvents within the manufacturing process. unitopchemicals.com

Solvent Replacement: Substituting hazardous solvents with greener alternatives. For instance, replacing dichloromethane in the second step with a more benign solvent like 2-MeTHF or ethyl acetate could significantly improve the environmental profile of the synthesis.

Lifecycle Assessment Implications for Large-Scale Synthesis

A lifecycle assessment (LCA) is a comprehensive analysis of the environmental impacts of a product throughout its entire lifecycle, from raw material extraction to final disposal. ethz.ch While a specific LCA for this compound is not publicly available, insights can be drawn from LCAs of other pharmaceutical intermediates and fine chemicals. researchgate.netresearchgate.net

The large-scale synthesis of this compound would likely have several environmental hotspots:

Raw Material Acquisition: The synthesis of the starting material, 5-bromonicotinamide, and other reagents like bromine and ethyl chloroformate, consumes energy and resources and may generate waste.

Energy Consumption: The chemical reactions, particularly those requiring heating or cooling, as well as separation and purification processes like distillation and chromatography, are energy-intensive.

Waste Generation and Treatment: The byproducts from the reactions and any unreacted starting materials constitute waste streams that require appropriate treatment and disposal.

Waste Minimization and Management Strategies

The synthesis of this compound generates several waste streams that require careful management to minimize their environmental impact.

Identified Waste Streams:

Brominated Organic Compounds: The synthesis involves brominated starting materials and the final product is a brominated compound. Any side products or unreacted starting materials will contribute to a waste stream of brominated organics.

Solvent Waste: A mixture of aqueous and organic solvents will be generated from the reaction and extraction steps.

Inorganic Salts: The Hofmann rearrangement produces significant quantities of sodium carbonate and sodium bromide. The second step generates triethylamine hydrochloride.

Waste Minimization and Management Strategies:

Source Reduction: Optimizing reaction conditions to maximize yield and minimize byproduct formation is the most effective way to reduce waste at its source.

Recycling and Reuse: Solvents should be recovered and purified for reuse whenever feasible. purkh.com It may also be possible to recover and find applications for some of the inorganic salt byproducts.

Treatment of Brominated Waste: Brominated organic compounds are often persistent and can be toxic. unam.mx Treatment technologies for such waste include:

Incineration: High-temperature incineration is a common method for the disposal of halogenated organic waste. However, this must be carefully controlled to prevent the formation of toxic dioxins and furans.

Catalytic Destruction: Using catalysts to break down brominated aromatic compounds into less harmful substances is a promising area of research. wikipedia.org

Advanced Oxidation Processes (AOPs): Techniques like wet air oxidation or ozonation can be used to degrade refractory organic compounds in wastewater. eeer.org

Wastewater Treatment: Aqueous waste streams containing inorganic salts and residual organic compounds should be treated in a wastewater treatment plant before discharge. nexocode.com This may involve neutralization, biological treatment, and other advanced treatment processes to meet regulatory standards. researchgate.net

By integrating these green chemistry principles, conducting thorough lifecycle assessments, and implementing robust waste management strategies, the environmental impact associated with the production of this compound can be significantly mitigated.

Future Research Directions for Ethyl 5 Bromopyridin 3 Yl Carbamate

Development of Novel Asymmetric Synthetic Routes

The development of enantiomerically pure compounds is crucial in fields such as medicinal chemistry and materials science. While Ethyl (5-bromopyridin-3-yl)carbamate itself is achiral, the synthesis of chiral derivatives or precursors represents a significant area for future research. Modern asymmetric synthesis techniques can be employed to introduce stereocenters into the molecule or its analogs, opening up new possibilities for its use as a chiral ligand or building block.

Future research should focus on several key strategies:

Catalytic Asymmetric Synthesis: The application of chiral catalysts for creating stereocenters is a cornerstone of modern organic synthesis nih.govmdpi.com. Research could explore the asymmetric functionalization of the pyridine (B92270) ring or the synthesis of chiral precursors. For instance, developing an enantioselective amination of a suitable pyridine precursor could provide a chiral amine, which could then be converted to the carbamate (B1207046).

Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to metal-based systems. Organocatalysts could be designed to facilitate the asymmetric synthesis of derivatives of this compound, for example, through enantioselective C-H functionalization or conjugate addition reactions to modified substrates nih.gov.

Enzymatic Resolution: Biocatalysis provides a highly selective method for resolving racemic mixtures. Future work could involve the synthesis of a racemic precursor to this compound, followed by enzymatic resolution to isolate a single enantiomer.

| Asymmetric Strategy | Description | Potential Catalyst/Method | Target Reaction |

| Metal Catalysis | Use of chiral metal complexes to induce enantioselectivity. | Chiral Phosphoric Acids (CPAs), Cu(II)-Aziridine Complexes, BINOL-derived catalysts nih.govmdpi.com. | Asymmetric amination, hydrogenation, or C-H functionalization of precursors. |

| Organocatalysis | Employment of small chiral organic molecules to catalyze reactions. | Chiral amines (e.g., quinoline-squaramide), IDPi catalysts nih.gov. | Enantioselective synthesis of tertiary silyl ethers or cyclazine cores from derivatives nih.gov. |

| Biocatalysis | Utilization of enzymes for kinetic resolution of racemic intermediates. | Lipases, proteases. | Selective hydrolysis or acylation of a racemic precursor alcohol or amine. |

Exploration of Bio-orthogonal Reactions Utilizing the Compound

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes nih.govru.nl. The structure of this compound serves as a valuable starting point for the design of probes and labels for chemical biology. The bromine atom is a key functional handle that can be transformed into a variety of bio-orthogonal reactive groups.

Future research in this area should include:

Functional Group Conversion: The bromine atom can be converted into functionalities such as azides, alkynes, tetrazines, or strained alkenes via established organometallic cross-coupling reactions or nucleophilic substitution. These modified compounds can then participate in well-known bio-orthogonal ligations.

Click Chemistry Participation: Derivatives functionalized with azides or alkynes could be used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions for labeling biomolecules nih.govresearchgate.net.